molecular formula C22H14BrN3O5 B4897269 N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide

N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide

Cat. No. B4897269
M. Wt: 480.3 g/mol
InChI Key: YSJMQDIZXXQKKL-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. It is a benzamide derivative that has been synthesized through a multi-step process, and its synthesis method has been optimized for maximum yield and purity.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been found to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase, which are essential for DNA replication and cell division. It also induces cell cycle arrest and apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of various enzymes involved in DNA replication and cell division. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has several advantages for lab experiments. It is a potent anti-tumor agent that can be used to study the mechanisms of cancer cell death and the development of drug resistance. It also has potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. However, its limitations include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the study of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide. One direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, its potential for combination therapy with other anti-tumor agents should be explored to enhance its anti-tumor activity.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide involves a multi-step process that begins with the reaction of 4-bromobenzylamine with phthalic anhydride to form N-(4-bromobenzyl) phthalimide. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product. The synthesis method has been optimized for maximum yield and purity, and the final product has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide has been extensively studied for its potential in various scientific research applications. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, and its mechanism of action has been studied in detail. It has also been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c23-16-10-8-14(9-11-16)13-24(20(27)15-4-3-5-17(12-15)26(30)31)25-21(28)18-6-1-2-7-19(18)22(25)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJMQDIZXXQKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide

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